VK3-OCH3

描述

属性

IUPAC Name |

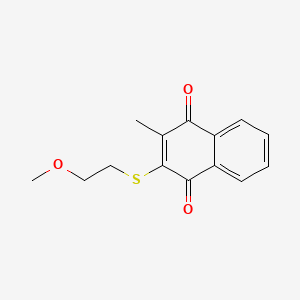

2-(2-methoxyethylsulfanyl)-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-9-12(15)10-5-3-4-6-11(10)13(16)14(9)18-8-7-17-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCRCMIBIBLUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432623 | |

| Record name | 2-[(2-Methoxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255906-59-3 | |

| Record name | 2-[(2-Methoxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 255906-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

VK3-OCH3, also known as 2-(2-methoxyethylthio)-3-methylnaphthalene-1,4-dione, is an analog of Vitamin K3 (Menadione). The primary target of this compound is believed to be the heme oxygenase (HO)-1.

Mode of Action

This compound has been shown to induce G2/M arrest and apoptosis in neuroblastoma cells. The compound is believed to act through the up-regulation of heme oxygenase (HO)-1. This suggests that this compound may interact with its target to modulate its activity, leading to changes in cell cycle progression and promoting programmed cell death.

Biochemical Pathways

The up-regulation of heme oxygenase (ho)-1 suggests that it may influence pathways related to cell cycle regulation and apoptosis

Result of Action

The action of this compound results in the induction of G2/M arrest and apoptosis in neuroblastoma cells. This suggests that this compound may have potential antitumor activity, particularly against neuroblastoma cells. It is noted that this compound has much less cytotoxicity towards normal cells.

生物活性

Overview of 2-((2-Methoxyethyl)thio)-3-methylnaphthalene-1,4-dione

2-((2-Methoxyethyl)thio)-3-methylnaphthalene-1,4-dione, also known by its CAS number 255906-59-3, is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

Anticancer Properties

Naphthoquinones have been studied extensively for their potential anticancer effects. Research indicates that compounds similar to 2-((2-Methoxyethyl)thio)-3-methylnaphthalene-1,4-dione may induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that naphthoquinones can inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : These compounds often trigger programmed cell death pathways, which are crucial in eliminating cancerous cells.

Antimicrobial Activity

Naphthoquinones exhibit significant antimicrobial properties against a range of pathogens. The mechanism typically involves:

- Disruption of Cell Membranes : Naphthoquinones can integrate into microbial membranes, causing leakage of cellular contents.

- Inhibition of Enzyme Activity : They may inhibit key enzymes involved in microbial metabolism.

Antioxidant Effects

The antioxidant activity of naphthoquinones is another area of interest. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Table: Summary of Biological Activities

Research Examples

- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a related naphthoquinone derivative significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis via the mitochondrial pathway.

- Antimicrobial Research : Research published in Phytotherapy Research indicated that naphthoquinone derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.

- Oxidative Stress Study : A paper in Free Radical Biology and Medicine highlighted the ability of certain naphthoquinones to reduce oxidative stress markers in cellular models, indicating their potential therapeutic applications in oxidative stress-related conditions.

相似化合物的比较

Substituent Variations at Position 2

The 2-position thioether substituent is critical for modulating physicochemical and biological properties. Key analogs include:

Key Observations :

- Solubility : The methoxyethylthio group in the target compound improves hydrophilicity compared to benzyl or furyl substituents, which are more lipophilic .

- Synthetic Accessibility : Thioether-linked compounds (e.g., hydroxyethylthio, furanmethylthio) are synthesized via nucleophilic displacement of chlorinated precursors, achieving moderate to high yields (65–85%) .

Substituent Variations at Position 3

The 3-methyl group is conserved in many analogs, but substitutions here can drastically alter bioactivity:

Key Observations :

- Electron-Withdrawing Groups : Chlorine or bromine at position 2 increases electrophilicity, enhancing redox cycling and cytotoxicity .

- Aromatic vs.

Data Tables

Table 1: Physical Properties of Selected Analogs

常见问题

Q. What are the standard synthetic routes for 2-((2-methoxyethyl)thio)-3-methylnaphthalene-1,4-dione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, analogous naphthoquinone derivatives are synthesized via coupling of thiol-containing reagents with halogenated precursors in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) . Optimization includes adjusting reaction time (2–24 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Catalysts like MgCl₂ in ethylene glycol at 100°C have been shown to improve yields in structurally similar systems .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- HPLC or GC-MS for purity assessment (≥98% purity is typical for research-grade material) .

- Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for related naphthoquinone derivatives (R factor ≤0.056) .

- NMR spectroscopy (¹H/¹³C) to verify functional groups, with δ ~1.8–2.5 ppm for methyl groups and δ ~3.5–4.0 ppm for methoxyethyl-thio linkages .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer: Store in inert atmospheres (argon or nitrogen) at 2–8°C, protected from light due to naphthoquinone photodegradation risks . Long-term stability studies for analogous compounds show <5% degradation over 6 months under these conditions.

Advanced Research Questions

Q. How does the methoxyethyl-thio substituent influence the compound’s electronic properties and reactivity?

Methodological Answer: The electron-donating methoxy group reduces quinone electrophilicity, which can be quantified via cyclic voltammetry (e.g., E₁/2 shifts of +0.1–0.3 V vs. unsubstituted naphthoquinones). Computational studies (DFT) reveal altered HOMO-LUMO gaps (~3.2 eV) and sulfur-mediated charge delocalization, impacting redox behavior .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in cytotoxicity or enzyme inhibition data often arise from assay variability (e.g., cell line selection, incubation time). A systematic approach includes:

Q. What in silico tools are effective for predicting environmental fate and toxicity?

Methodological Answer: Use QSAR models (e.g., EPI Suite, TEST) to predict:

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer: Design a derivative library with variations in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。